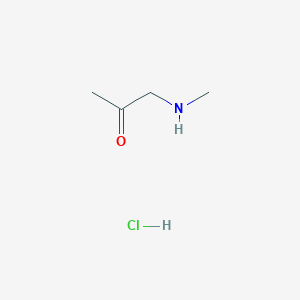
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as TMBA-4 and is a derivative of phenethylamine. TMBA-4 has been found to possess several interesting properties that make it a promising candidate for use in scientific research.
Mécanisme D'action
The exact mechanism of action of TMBA-4 is not yet fully understood. However, studies have shown that the compound acts as a potent agonist at the 5-HT2A receptor. This receptor is known to play a key role in regulating mood, cognition, and perception.
Biochemical and Physiological Effects
TMBA-4 has been found to produce several biochemical and physiological effects. These include changes in heart rate, blood pressure, and body temperature. The compound has also been found to alter the levels of various neurotransmitters, such as serotonin and dopamine.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using TMBA-4 in scientific research is its potency. The compound has been found to produce strong effects at low doses, making it a useful tool for studying the brain and its functions. However, the use of TMBA-4 is not without limitations. The compound is highly reactive and can be difficult to handle in the laboratory.
Orientations Futures
There are several potential future directions for research involving TMBA-4. One area of interest is the study of the compound's effects on various neurological disorders, such as depression and anxiety. Another potential direction is the development of new drugs based on the structure of TMBA-4. Finally, the compound's potential as a tool for studying the brain and its functions is an area of research that is likely to continue to be of interest in the future.
Conclusion
In conclusion, TMBA-4 is a promising compound with several potential applications in scientific research. The compound's psychoactive properties make it a useful tool for studying the brain and its functions. While the exact mechanism of action of TMBA-4 is not yet fully understood, its potential as a tool for studying neurological disorders and developing new drugs is an area of research that is likely to continue to be of interest in the future.
Méthodes De Synthèse
The synthesis of TMBA-4 involves the reaction of 4,4,4-trifluoro-2-methyl-3-phenylbutan-1-one with methylamine. The reaction is typically carried out in the presence of a strong acid catalyst, such as hydrochloric acid. The resulting product is then purified using standard techniques, such as column chromatography.
Applications De Recherche Scientifique
TMBA-4 has several potential applications in scientific research. One of the most promising areas of research involves the study of the compound's effects on the central nervous system. TMBA-4 has been found to possess psychoactive properties that make it a useful tool for studying the brain and its functions.
Propriétés
IUPAC Name |
4,4,4-trifluoro-2-methyl-3-phenylbutan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F3N/c1-8(7-15)10(11(12,13)14)9-5-3-2-4-6-9/h2-6,8,10H,7,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTVKTKYVWMENHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C(C1=CC=CC=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluoro-2-methyl-3-phenylbutan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[6-(2-Methoxyethoxy)naphthalen-2-yl]boronic acid](/img/structure/B2579744.png)



![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide](/img/no-structure.png)



![1'-Isopropyl-7-methoxy-2-(4-methoxyphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2579761.png)


![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)